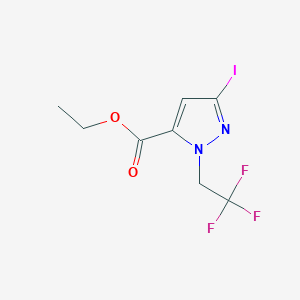

3-(2-Methylpropyl)oxetane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at high temperatures . The process involves the formation of an oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 3-isobutyloxetane-3-carboxylic acid . The InChI code for this compound is 1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving this compound are sensitive to epoxide substitution . The reaction proceeds via an SN2 transition structure . Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .

Scientific Research Applications

Bioisosteres and Physicochemical Properties

The oxetane ring has been investigated as an isostere for the carbonyl moiety, with oxetan-3-ol explored as a potential surrogate for the carboxylic acid functional group. A study by Lassalas et al. (2017) evaluated oxetan-3-ol and thietan-3-ol, along with their sulfoxide and sulfone derivatives, as potential carboxylic acid bioisosteres. The research involved synthesizing and assessing model compounds for physicochemical properties and exploring their effectiveness in inhibiting eicosanoid biosynthesis in vitro. This work suggests that structures related to oxetane may serve as promising isosteric replacements of the carboxylic acid group, indicating a potential application of 3-(2-Methylpropyl)oxetane-3-carboxylic acid in medicinal chemistry for developing new pharmaceuticals with improved properties. (Lassalas et al., 2017)

Synthetic Methodologies and Chemical Transformations

In the context of synthetic organic chemistry, the oxetane ring has been a focus due to its unique reactivity and potential in drug discovery. Wang et al. (2008) demonstrated that O-methyl hydroxamic acids, derived from carboxylic acids, exhibit exceptional reactivity for beta-C-H activation by Pd(OAc)2, leveraging this for the cross-coupling of sp3 C-H bonds with sp3 boronic acids using air as the oxidant. This methodology underscores the versatility of oxetane derivatives in facilitating novel synthetic routes for the preparation of biologically active compounds, thereby highlighting another significant research application of this compound in the development of new synthetic strategies. (Wang et al., 2008)

Photocarboxylation and Carbon Dioxide Utilization

Meng et al. (2019) described a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions, utilizing photo-oxidized triisopropylsilanethiol as a catalyst. This process represents a green chemistry approach to incorporating CO2 into valuable organic compounds, indicating that derivatives of this compound could be employed in environmentally benign synthetic processes that contribute to the valorization of CO2. (Meng et al., 2019)

properties

IUPAC Name |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFPYLOKDVVBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)

![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)